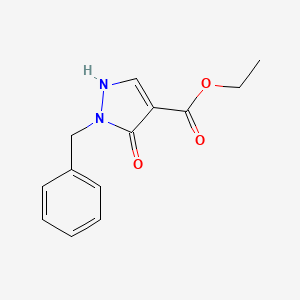

2-苄基-3-氧代-2,3-二氢-1H-吡唑-4-羧酸乙酯

描述

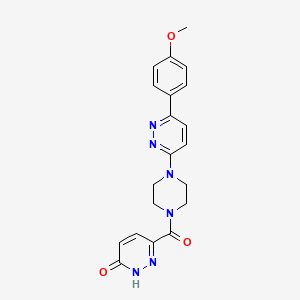

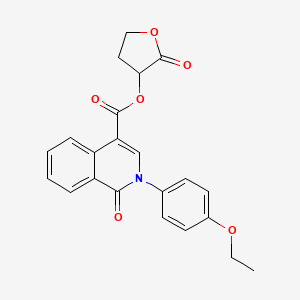

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C13H14N2O3 . It belongs to the family of pyrazoles, which are heterocyclic compounds with a five-membered ring structure made up of three carbon atoms and two nitrogen atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

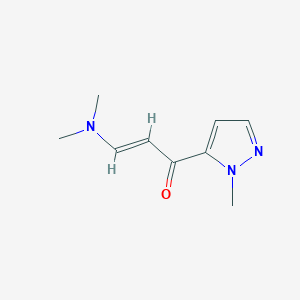

The synthesis of pyrazole compounds like ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . These methods have been widely used due to their efficiency and versatility .Molecular Structure Analysis

The molecular structure of ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate comprises a pyrazole core, which is a doubly unsaturated five-membered heterocyclic aromatic ring molecule. This core includes two nitrogen atoms at positions 1 and 2, and three carbon atoms .Chemical Reactions Analysis

Pyrazoles, including ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They participate in a wide range of chemical reactions, contributing to their increasing popularity in several fields of science .Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate, such as its melting point, boiling point, and density, can be found in chemical databases .科学研究应用

Antimicrobial Activity

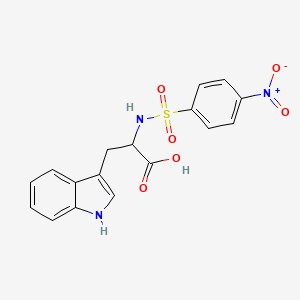

Ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate has been investigated for its antimicrobial potential. Researchers have explored its effectiveness against bacteria, fungi, and other microorganisms. Understanding its mode of action and potential applications in combating infections is crucial for drug development .

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Researchers have evaluated its scavenging potential using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Comparing it to ascorbic acid (a positive control), they found promising results. Antioxidants play a vital role in protecting cells from oxidative damage .

Ulcerogenic Activity

Understanding whether the compound exhibits ulcerogenic effects is crucial. Researchers have studied its impact on gastric mucosa, shedding light on its safety profile and potential gastrointestinal applications.

These diverse applications highlight the compound’s versatility and underscore the need for further research. Keep in mind that while these areas provide exciting avenues, additional studies are essential to fully unlock its therapeutic potential . If you’d like more details on any specific application, feel free to ask!

未来方向

The future directions in the research and application of pyrazole compounds like ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate could involve the development of new synthetic techniques and exploration of their biological activity . Given their wide range of applications, pyrazoles are likely to continue being a focus of scientific research .

作用机制

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

The iodine molecule is known to catalyze two processes, namely, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form a pyrazole structure and the formation of electrophilic phsi particles as an intermediate product of the oxidative coupling reaction .

Biochemical Pathways

Compounds with similar structures have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Compounds with similar structures have shown a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

ethyl 2-benzyl-3-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)11-8-14-15(12(11)16)9-10-6-4-3-5-7-10/h3-8,14H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBJJPVHBRLKKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-benzyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2397946.png)

![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)

![(2E,5Z)-2-(4-(dimethylamino)benzylidene)-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopentanone](/img/structure/B2397949.png)

![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)

![N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2397958.png)

![Methyl 2-(4-cyanobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2397960.png)

![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B2397966.png)